Romidepsin, also known as Istodax, is a natural product derived from the bacterium Chromobacterium violaceum. [] It belongs to a class of compounds known as histone deacetylase inhibitors (HDACi). [, , , , , , , , , , , , , , ] HDACi play a crucial role in scientific research as they are potent modifiers of gene expression and cellular function. They exert their effects by inhibiting the activity of histone deacetylases, enzymes that remove acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, which in turn alters chromatin structure and promotes the transcription of a variety of genes. []
Combination Therapies: Exploring the use of romidepsin in combination with other anticancer agents to enhance its efficacy and overcome resistance mechanisms. [, , , , ]
Biomarker Development: Identifying predictive biomarkers for romidepsin response to personalize treatment strategies and improve patient outcomes. [, ]
Mechanism of Action in Solid Tumors: Further investigating the mechanisms of action of romidepsin in solid tumors to understand the basis for its limited activity in these cancers and identify potential strategies for improving its effectiveness. [, ]
Targeting Specific HDAC Isoforms: Developing more selective HDAC inhibitors that target specific isoforms to minimize off-target effects and improve therapeutic efficacy. []
Romidepsin is classified under the category of antineoplastic agents and specifically functions as an epigenetic modifier. It was initially discovered through natural product screening and later synthesized for clinical use. The drug received approval from the U.S. Food and Drug Administration in 2009 for the treatment of cutaneous T-cell lymphoma and has since been investigated for other malignancies.
The synthesis of romidepsin can be approached through various methods, including solid-phase and solution-phase synthesis. One notable method involves the coupling of specific amino acid fragments followed by cyclization to form the desired depsipeptide structure.
Romidepsin's molecular structure is characterized by a bicyclic framework that includes a hydroxy mercapto heptenoic acid moiety. The compound's molecular formula is C_15H_19N_3O_4S, with a molecular weight of approximately 329.39 g/mol.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography have been employed to elucidate its three-dimensional conformation .
Romidepsin primarily exerts its effects through reversible inhibition of histone deacetylases (HDACs). The mechanism involves:
The compound's efficacy has been demonstrated in various biochemical assays, highlighting its ability to induce histone acetylation, which is associated with increased gene expression relevant to tumor suppression.
Romidepsin's mechanism of action centers on its role as an HDAC inhibitor:
Pharmacokinetic studies indicate that romidepsin demonstrates a two-compartment model with linear kinetics, allowing for predictable dosing regimens .
Romidepsin exhibits distinct physical properties:
Chemical properties include:
Romidepsin has several notable applications in oncology:
The discovery of romidepsin originated from a systematic screening program evaluating microbial fermentation products for antitumor activities. In 1994, researchers at Fujisawa Pharmaceutical Company (now Astellas Pharma) isolated a Gram-negative bacterium, Chromobacterium violaceum (strain No. 968), from a soil sample collected in Yamagata Prefecture, Japan. Initial fermentation of this organism in nutrient broth with glucose supplementation yielded approximately 19 μg/ml of a novel compound designated FR901228 (later designated romidepsin) in the aqueous culture fraction after 72 hours of aerobic incubation at 30°C [4] [9].
Early biological characterization revealed intriguing properties:
The National Cancer Institute (NCI) incorporated romidepsin (designated NSC 630176) into their screening panel in 1991, where it demonstrated a unique activity pattern across the NCI-60 cell line panel. This prompted further preclinical development despite initial concerns about cardiotoxicity observed in canine models. Critical pharmacological investigations revealed that toxicity was administration-schedule dependent. Researchers determined that intermittent dosing (every 4 days × 3) with a 4-hour intravenous infusion was better tolerated than bolus administration, establishing the foundation for clinical trial design [6].
Table 1: Key Milestones in Romidepsin Development
Year | Milestone | Significance |
---|---|---|
1994 | Initial isolation and characterization | Identification from C. violaceum fermentation broth |
1996 | First total synthesis accomplished | Confirmed structure and enabled analog studies |
1998 | HDAC inhibitory mechanism elucidated | Established epigenetic mechanism of action |
2004 | Received FDA Fast Track designation | Accelerated development for CTCL |
2009 | FDA approval for CTCL | First indication approval (November) |
2011 | FDA approval for PTCL | Expanded hematological indication (June) |
The compound transitioned through multiple development entities, including the NCI's intramural research program, Fujisawa's independent clinical trials, and subsequent licensing to Gloucester Pharmaceuticals (later acquired by Celgene Corporation in 2010). Clinical validation culminated in FDA approval in November 2009 for cutaneous T-cell lymphoma (CTCL) in patients who had received at least one prior systemic therapy, followed by approval for peripheral T-cell lymphoma (PTCL) in June 2011 [1] [6] [9].
Romidepsin possesses a structurally unique bicyclic depsipeptide architecture characterized by several distinctive features:
The compound's three-dimensional configuration was definitively established through X-ray crystallographic analysis and NMR spectroscopy, revealing a cage-shaped bicyclic structure with specific stereochemical orientations critical for biological activity. The numbering system follows established convention where the sulfur atoms are positioned at C12 and C13, the dehydrobutyrine residue spans C7-C8, and the valine residues occupy C2 and C21 [9].
Table 2: Structural Components of Romidepsin
Structural Element | Residue Type | Position | Key Functional Groups |
---|---|---|---|
Amino Acid 1 | D-valine | C1-C5 | Carboxyl group forms ester linkage |
Amino Acid 2 | D-cysteine | C6-C9 | Thiol forms disulfide bridge |
Amino Acid 3 | (Z)-dehydrobutyrine | C10-C11 | α,β-unsaturated ester |
Amino Acid 4 | L-valine | C19-C23 | Carboxamide group |
Hydroxy acid | (3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid | C14-C18 | Thiol and hydroxy groups |
Biosynthetically, romidepsin is produced by Chromobacterium violaceum through a non-ribosomal peptide synthetase (NRPS) pathway. This enzymatic machinery assembles the peptide backbone without direct ribosomal involvement, incorporating both proteinogenic and non-proteinogenic amino acids through specific adenylation domains. Key modifications include:
The complete gene cluster responsible for romidepsin biosynthesis was identified and characterized, revealing a complex enzymatic pathway that coordinates the activation, modification, and cyclization of precursor molecules. This biosynthetic understanding has enabled exploration of engineered analogs through genetic manipulation of the producing organism, though the natural product remains the only clinically approved form [9].
Romidepsin functions as a potent epigenetic modulator through its inhibition of zinc-dependent histone deacetylases (HDACs). It belongs to the cyclic peptide structural class of HDAC inhibitors and demonstrates remarkable selectivity:
The compound operates through a unique prodrug mechanism requiring intracellular activation. Following cellular uptake, glutathione reduces the disulfide bond, liberating the active dithiol species (RedFK). The free thiol group then chelates the zinc ion within the catalytic pocket of HDAC enzymes, competitively inhibiting substrate access. This binding mode differs fundamentally from hydroxamate-based HDAC inhibitors (like vorinostat) that directly coordinate zinc without requiring metabolic activation [3] [7] [10].
Table 3: HDAC Inhibition Profile of Romidepsin
HDAC Isoform | Class | IC₅₀ (nM) | Cellular Localization |
---|---|---|---|
HDAC1 | I | 36 | Nucleus |
HDAC2 | I | 47 | Nucleus |
HDAC3 | I | Not fully characterized | Nucleus/Cytoplasm |
HDAC4 | IIa | 510 | Nucleus/Cytoplasm shuttle |
HDAC6 | IIb | 1,400 | Predominantly cytoplasmic |
HDAC8 | I | Not fully characterized | Nucleus/Cytoplasm |
The molecular consequences of HDAC inhibition include:
The biological outcomes of these molecular events underpin romidepsin's therapeutic efficacy:
Romidepsin's classification as a class I-selective HDAC inhibitor differentiates it pharmacologically from pan-HDAC inhibitors. This selectivity profile potentially contributes to its distinct clinical activity in T-cell lymphomas, though the precise mechanistic basis for this tissue specificity remains under investigation. Ongoing research explores isoform-specific contributions to romidepsin's anticancer effects, particularly the roles of HDAC1 and HDAC2 in lymphomagenesis [1] [8].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: